2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-4-pyrazolyl)methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Structural Interpretation
- N-Acylhydrazones, including compounds structurally similar to 2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide, have been synthesized and their structures interpreted using NMR spectroscopy. These compounds display unique stereochemical behaviors in certain solvents, contributing to the understanding of their molecular conformations (Munir et al., 2021).
Antimicrobial Screening
- Derivatives of 1H-pyrazolo[3,4-b]quinoline, which is structurally related to the compound , have shown promising results in in vitro antibacterial screenings against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
Cytotoxicity Studies
- Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinoline structure, have been tested for cytotoxic activities. These compounds exhibit potent cytotoxic properties in specific cancer cell lines (Deady et al., 2003).
Synthesis of Related Compounds
- The synthesis of compounds with pyrazolo[3,4-b]quinoline and related structures, including oxadiazoles and pyrazoles, has been extensively studied. These syntheses contribute to the understanding of the chemical properties and potential applications of such compounds (Holla et al., 2006).
properties
Product Name |
2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide |
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Molecular Formula |
C24H23N5O |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N5O/c1-15-9-10-18(11-16(15)2)23-12-21(20-7-5-6-8-22(20)27-23)24(30)28-25-13-19-14-26-29(4)17(19)3/h5-14H,1-4H3,(H,28,30)/b25-13+ |
InChI Key |
XMYMSJOTLQWCPD-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(N(N=C4)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(N(N=C4)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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